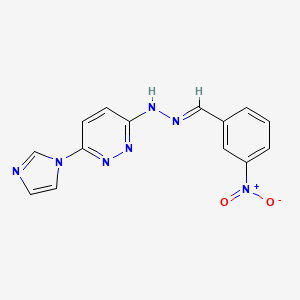

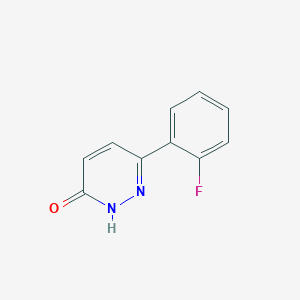

![molecular formula C13H8N2O5S B2555656 Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate CAS No. 391229-58-6](/img/structure/B2555656.png)

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the nitrofuran class of compounds, which are known for their antimicrobial and antitumor properties.

科学的研究の応用

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate compounds are utilized in drug discovery as key building blocks due to their bioactive properties. Durcik et al. (2020) have described an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks that can be substituted at multiple positions, offering a broad spectrum for chemical space exploration around the molecule for potential drug development (Durcik et al., 2020).

Antiproliferative Activity

Several studies have investigated the antiproliferative activities of benzo[d]thiazol derivatives against various cancer cell lines, identifying them as potential antitumor agents. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and tested their antiproliferative effects, finding potent activity against several carcinoma cell lines. This highlights the significance of nitro group and specific structural modifications in enhancing antiproliferative activity (Chandrappa et al., 2008).

Antimicrobial and Antiparasitic Properties

Compounds containing benzo[d]thiazol and nitrofuran moieties exhibit notable antimicrobial and antiparasitic properties. For instance, Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis. These studies underscore the potential of such compounds in developing treatments for parasitic infections, showcasing their importance in antimicrobial resistance research (Delmas et al., 2002).

Corrosion Inhibition

In addition to biomedical applications, benzo[d]thiazol derivatives have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their corrosion inhibiting effect against steel in acidic solutions. Their findings suggest that these compounds offer promising applications in corrosion protection, demonstrating the multifaceted utility of this compound derivatives in both medical and industrial fields (Hu et al., 2016).

作用機序

Target of Action

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a compound that has been synthesized and studied for its potential biological activity Thiazole derivatives, which include this compound, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with their targets, leading to changes that result in their observed biological activities . The specific interactions and resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJZUIPWFBXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319951 |

Source

|

| Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49735810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

391229-58-6 |

Source

|

| Record name | 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

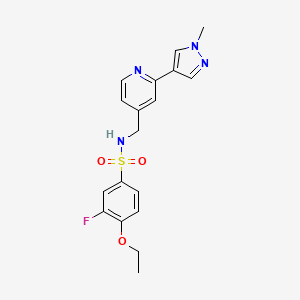

![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2555588.png)

![3-methyl-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2555589.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)

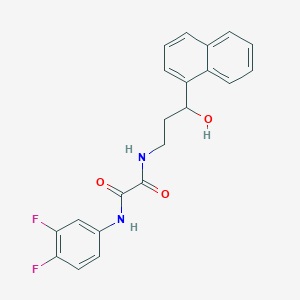

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2555596.png)